molecular formula C21H23N3O4 B2371939 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide CAS No. 896354-82-8

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide

Cat. No.: B2371939
CAS No.: 896354-82-8
M. Wt: 381.432
InChI Key: AYZBKBGTICPBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide typically involves a multi-step process. One common method includes the reaction of anthranilic acid with formamide to form a quinazolinone intermediate. This intermediate is then reacted with 4-methoxybenzylamine and pentanoyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may utilize green chemistry approaches, such as microwave-assisted synthesis or the use of deep eutectic solvents. These methods aim to reduce environmental impact and improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of tumor growth or bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its methoxyphenyl and pentanamide groups contribute to its distinct pharmacological profile .

Properties

IUPAC Name

5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZBKBGTICPBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.